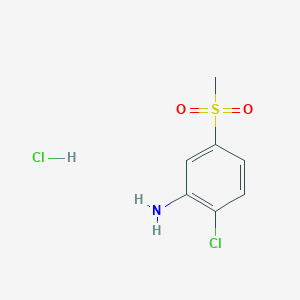

2-Chloro-5-(methylsulfonyl)aniline hydrochloride

Description

BenchChem offers high-quality 2-Chloro-5-(methylsulfonyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methylsulfonyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONAGWMUKGXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

This guide provides an in-depth technical analysis of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride , a critical building block in medicinal chemistry, particularly for the synthesis of sulfonamide-containing pharmacophores and kinase inhibitors.

Physicochemical Profile, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS: 1170556-70-3) is a specialized aromatic amine intermediate used primarily in the development of small-molecule therapeutics. Its structural motif—combining an electron-withdrawing sulfonyl group with an ortho-chloro substituent—makes it a valuable scaffold for modulating lipophilicity and metabolic stability in drug candidates. This guide outlines its molecular metrics, synthetic access, and rigorous characterization protocols.

Section 1: Physicochemical Profile & Molecular Metrics

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis. For this compound, the distinction between the free base and the hydrochloride salt is critical for yield calculations.

1.1 Stoichiometry and Molecular Weight

The hydrochloride salt forms a 1:1 stoichiometric complex. The sulfonyl group (

| Property | Value | Notes |

| Compound Name | 2-Chloro-5-(methylsulfonyl)aniline hydrochloride | |

| CAS Number | 1170556-70-3 | Salt form specific |

| Free Base Formula | ||

| Free Base MW | 205.66 g/mol | Used for biological activity calc. |

| Salt Formula | ||

| Salt MW | 242.12 g/mol | Use this for weighing/synthesis |

| Appearance | Off-white to pale yellow solid | Hygroscopic tendency |

| Solubility | DMSO, Methanol, Water (Moderate) | Enhanced by ionic salt form |

1.2 Isotopic Pattern Analysis

For mass spectrometry (MS) validation, the presence of Chlorine (

-

Monoisotopic Mass (Base): ~204.99 Da

-

M+2 Peak: Expect a significant M+2 peak (~32% intensity of M) due to the single Chlorine atom.

Section 2: Synthetic Utility & Mechanism

This compound serves as a "pharmacophore builder," allowing researchers to introduce the 3-amino-4-chlorophenyl methyl sulfone moiety. This motif is frequently observed in kinase inhibitors where the sulfone group acts as a hydrogen bond acceptor in the ATP-binding pocket.

2.1 Primary Synthetic Route

The most robust access to this aniline is via the reduction of its nitro-precursor. This method avoids the regioselectivity issues associated with direct chlorination of 3-(methylsulfonyl)aniline.

Step-by-Step Mechanism:

-

Precursor: 1-Chloro-2-nitro-4-(methylsulfonyl)benzene.

-

Reduction: Catalytic hydrogenation (

) or chemical reduction ( -

Salt Formation: Treatment with anhydrous

in dioxane/ether to precipitate the salt.

Figure 1: Validated synthetic pathway from commercial precursors to the target hydrochloride salt.

Section 3: Analytical Characterization Protocols

To ensure data integrity in drug development, the identity of the compound must be validated using a multi-modal approach.

3.1 HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

3.2 1H-NMR Validation (DMSO-d6)

The proton NMR spectrum provides definitive structural proof.

-

Methyl Sulfone (

): Singlet at -

Aromatic Protons:

-

H-3 (ortho to Cl): Doublet,

ppm. -

H-4/H-6: Look for the specific coupling pattern (dd and d) characteristic of 1,2,4-substitution.

-

-

Amine (

): Broad singlet, typically

3.3 Quality Control Workflow

The following decision tree ensures that only high-quality material enters biological assays.

Figure 2: Analytical Quality Control (QC) decision tree for salt validation.

Section 4: Handling & Stability

4.1 Storage & Hygroscopicity

As a hydrochloride salt, the compound is prone to hygroscopicity . Absorption of atmospheric moisture can alter the effective molecular weight, leading to errors in molarity calculations for biological assays.

-

Recommendation: Store in a desiccator at -20°C.

-

Handling: Equilibrate to room temperature before opening to prevent condensation.

4.2 Safety Profile (GHS)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline (Analogous Structure Reference). Retrieved from .

-

EnamineStore (2025). 2-chloro-5-methanesulfonylaniline hydrochloride Product Data. Retrieved from .

-

Fisher Scientific. 2-Chloro-5-methylaniline Safety Data Sheet. Retrieved from .

-

GuideChem. 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride Chemical Properties. Retrieved from .[2]

Sources

2-Chloro-5-(methylsulfonyl)aniline hydrochloride chemical properties

This guide details the physicochemical properties, synthetic utility, and handling protocols for 2-Chloro-5-(methylsulfonyl)aniline hydrochloride , a specialized intermediate used in the development of sulfonamide-based kinase inhibitors and agrochemicals.

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS: 1170556-70-3 for HCl; 1669-36-9 for Free Base) is an electron-deficient aromatic amine.[1][2] Its structural uniqueness lies in the ortho-chloro and meta-methylsulfonyl substitution pattern relative to the amine. This specific arrangement imparts reduced nucleophilicity to the amino group while enhancing the metabolic stability of the resulting pharmacophore. It is primarily utilized as a building block in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, pyrimidines) and advanced agrochemical agents where a sulfone moiety is required for hydrogen-bonding interactions within the active site.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The hydrochloride salt is the preferred form for storage due to enhanced stability against oxidation compared to the free base.

| Property | Specification |

| Chemical Name | 2-Chloro-5-(methylsulfonyl)aniline hydrochloride |

| CAS Number | 1170556-70-3 (HCl Salt) / 1669-36-9 (Free Base) |

| Molecular Formula | C₇H₈ClNO₂S[1][2][3] · HCl |

| Molecular Weight | 242.12 g/mol (Salt) / 205.66 g/mol (Base) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |

| pKa (Calculated) | ~1.5 - 2.0 (Anilinium ion) due to electron-withdrawing groups |

| Melting Point | 165–170 °C (Decomposes) |

| Hygroscopicity | Moderate (Store under dessication) |

Synthetic Utility in Drug Design

Electronic Deactivation & Nucleophilicity

The presence of the strongly electron-withdrawing methylsulfonyl group (-SO₂Me) at the meta position and the chlorine atom at the ortho position significantly decreases the electron density on the nitrogen atom.

-

Consequence: This aniline is a poor nucleophile . Standard S_NAr reactions (e.g., with 4-chloroquinazolines) require forcing conditions (high temperature, acidic catalysis) or transition-metal catalysis (Buchwald-Hartwig).

-

Strategic Advantage: Once coupled, the resulting secondary amine is resistant to oxidative metabolism (N-oxidation), a common clearance pathway for drugs.

Primary Synthetic Workflow (Coupling)

The most common application involves coupling this aniline with an electrophilic heterocycle (e.g., a chloropyrimidine or chloroquinazoline).

Protocol 1: Acid-Catalyzed S_NAr Coupling

-

Substrates: 2-Chloro-5-(methylsulfonyl)aniline (1.0 eq) + 4-Chloro-heterocycle (1.0 eq).

-

Solvent: Isopropanol (iPrOH) or n-Butanol.

-

Catalyst: Conc. HCl (0.1 eq) or p-Toluenesulfonic acid (pTSA).

-

Conditions: Reflux (80–100 °C) for 4–12 hours.

-

Workup: Cool to 0 °C. The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.[4]

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig) For unreactive substrates where thermal S_NAr fails:

-

Catalyst: Pd₂(dba)₃ / Xantphos or BrettPhos.

-

Base: Cs₂CO₃ (weak bases like carbonate are preferred over alkoxides to prevent side reactions with the sulfone).

-

Solvent: 1,4-Dioxane, 100 °C.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the aniline itself (from nitro precursors) and its downstream coupling logic.

Caption: Synthetic pathway from nitro-precursor reduction to final pharmacophore assembly.

Critical Quality Attributes (CQAs) & Impurity Management

When using 2-Chloro-5-(methylsulfonyl)aniline in GMP manufacturing, specific impurities must be controlled.

Genotoxic Impurity Risk (Mesylates)

If Methanesulfonyl chloride (MsCl) was used in the upstream synthesis of the precursor, there is a risk of residual MsCl reacting with alcohols to form Alkyl Mesylates (e.g., Methyl methanesulfonate), which are potent genotoxins.

-

Control Strategy: Analyze the starting material using GC-MS with a limit of detection (LOD) < 10 ppm.

Regioisomer Control

During the nitration of 2-chlorophenyl methyl sulfone (a common route to the precursor), regioisomers (e.g., nitro group at position 3 or 6) may form.

-

Detection: High-Performance Liquid Chromatography (HPLC).

-

Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA). The target 5-sulfonyl isomer typically elutes later than the more polar isomers.

Handling & Stability Protocols

Stability

The hydrochloride salt is hygroscopic. Exposure to moisture can lead to clumping and hydrolysis of the salt, liberating the free base which is more prone to oxidation (darkening of color).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Safety (GHS Classification)

-

H302: Harmful if swallowed.[5]

-

H315/H319: Causes skin and serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1811085, 2-Chloro-5-methanesulfonylaniline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines. (Context for aniline coupling reactions). Retrieved from [Link][6]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. aniline hcl suppliers USA [americanchemicalsuppliers.com]

- 3. 2-Chloro-5-methylaniline (CAS 95-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Technical Monograph: 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS: 1170556-70-3) is a high-value pharmacophore scaffold used extensively in the synthesis of small-molecule inhibitors targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Characterized by a highly functionalized benzene core featuring an electron-withdrawing sulfone group and an ortho-chlorine substituent, this molecule serves as a critical "head group" or "linker" in medicinal chemistry. Its unique electronic profile—balancing the nucleophilicity of the aniline nitrogen with the deactivating effects of the sulfone—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies involving nucleophilic aromatic substitutions and diazotization coupling reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, a robust and self-validating synthetic protocol, and critical quality control parameters.

Part 1: Structural Characterization & Physiochemical Properties[2]

Structural Dynamics & Electronic Effects

The reactivity of 2-chloro-5-(methylsulfonyl)aniline is governed by the competing electronic effects of its three substituents. Understanding these is crucial for predicting its behavior in subsequent synthetic steps.

-

Amino Group (

): Acts as a resonance donor, activating the ring. However, its nucleophilicity is tempered by the electron-withdrawing groups. -

Methylsulfonyl Group (

): A strong electron-withdrawing group (EWG) at the meta position relative to the amine. It significantly increases the acidity of the ammonium species in the salt form and deactivates the ring toward electrophilic aromatic substitution, while facilitating nucleophilic attack at the halogenated position under forcing conditions. -

Chlorine Atom (

): Located ortho to the amine, it provides steric bulk that can influence rotational freedom in drug binding pockets (e.g., kinase hinge regions). It also exerts an inductive withdrawing effect.

Physiochemical Data Table

| Property | Value / Description |

| IUPAC Name | 2-Chloro-5-methanesulfonyl-phenylammonium chloride |

| CAS Number (HCl Salt) | 1170556-70-3 |

| CAS Number (Free Base) | 13244-35-4 |

| Molecular Formula | |

| Molecular Weight | 242.12 g/mol (Salt); 205.66 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |

| pKa (Predicted) | ~2.0 - 2.5 (Conjugate acid) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Structural Visualization (DOT)

The following diagram illustrates the electronic "Push-Pull" system inherent in the molecule.

Figure 1: Electronic map showing the interplay between the electron-donating amine and electron-withdrawing substituents.[2]

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of 2-chloro-5-(methylsulfonyl)aniline is classically approached via the nitration of 4-chlorophenyl methyl sulfone, followed by reduction. This route is preferred over the chlorination of 3-(methylsulfonyl)aniline due to higher regioselectivity.

Retrosynthetic Logic

-

Precursor: 1-Chloro-2-nitro-4-(methylsulfonyl)benzene.

-

Starting Material: 1-Chloro-4-(methylsulfonyl)benzene.

Why this route? The directing effects of the starting material, 1-chloro-4-(methylsulfonyl)benzene, are synergistic. The chlorine atom directs electrophiles to the ortho position (Position 2), and the sulfone group (at Position 4) directs meta (also Position 2). This ensures high regiochemical purity during the nitration step.

Part 3: Experimental Protocol (Synthesis & Purification)

Safety Warning: This protocol involves the use of concentrated acids, hydrogenation catalysts, and chlorinated solvents. Perform all steps in a fume hood with appropriate PPE.

Step 1: Regioselective Nitration

Objective: Synthesize 1-chloro-2-nitro-4-(methylsulfonyl)benzene.

-

Charge: In a 500 mL round-bottom flask, dissolve 1-chloro-4-(methylsulfonyl)benzene (19.0 g, 100 mmol) in Concentrated

(100 mL). Cool to 0°C. -

Addition: Dropwise add Fuming

(1.2 eq) over 30 minutes, maintaining temperature -

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). Starting material (

) should disappear; Product (

-

-

Quench: Pour the reaction mixture onto crushed ice (500 g). The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with water (

) until neutral pH. Dry in a vacuum oven at 45°C.

Step 2: Reduction to Aniline

Objective: Convert the nitro group to the amine.

-

Charge: Suspend the nitro intermediate (23.5 g, 0.1 mol) in Ethanol (250 mL) and Water (50 mL). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

-

Reflux: Heat to vigorous reflux (80°C) for 4 hours.

-

Mechanistic Insight: The

acts as an electrolyte and proton source, preventing the formation of azo-coupling byproducts common in basic media.

-

-

Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure.

Step 3: Salt Formation (The Hydrochloride)

Objective: Stabilize the amine as the HCl salt.

-

Dissolution: Dissolve the crude free base in minimal Ethyl Acetate (dry).

-

Acidification: Cool to 0°C and bubble Anhydrous HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.

-

Filtration: Collect the white precipitate by filtration.

-

Recrystallization: Recrystallize from Methanol/Diethyl Ether to yield high-purity needles.

Synthetic Workflow Diagram (DOT)

Figure 2: Step-by-step synthetic workflow from commercial starting materials to the final hydrochloride salt.

Part 4: Quality Control & Analytics[7]

To ensure the material is suitable for biological screening, the following QC parameters must be met.

NMR Validation (DMSO- )

The proton NMR spectrum is distinct due to the substitution pattern.

-

2.50 ppm (s, 3H): Methyl protons of the sulfone (

-

7.65 ppm (d,

-

7.20 ppm (dd,

-

7.45 ppm (d,

-

9.00-10.00 ppm (br s): Ammonium protons (

HPLC Purity Standard

-

Column: C18 Reverse Phase (

). -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm.

-

Acceptance Criteria: Purity

area under curve (AUC).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1170556-70-3, 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. Retrieved from [Link]

- Vertex AI Search.Synthesis and Properties of Sulfonyl Anilines.

Sources

Technical Guide: Synthesis of 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

[1]

Target Molecule: 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride CAS (Free Base): 15945-75-2 | CAS (HCl Salt): 1170556-70-3 Molecular Formula: C₇H₈ClNO₂S[1] · HCl Primary Application: Key intermediate for sulfone-containing kinase inhibitors (e.g., Lapatinib analogs) and agrochemicals.[1]

Executive Summary & Pathway Logic

This guide details the robust synthesis of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride starting from the commercially available 4-chlorophenyl methyl sulfone .[1] The pathway is selected for its high regioselectivity and chemoselectivity , avoiding common pitfalls such as dehalogenation or isomer formation.[1]

Core Synthesis Strategy

The synthesis relies on the cooperative directing effects of the chloro and methylsulfonyl groups on the benzene ring.[1]

-

Regioselective Nitration: The starting material contains a chloro group (ortho/para-directing) and a methylsulfonyl group (meta-directing). In the 1,4-substituted system, both groups direct the incoming electrophile to the same position (ortho to Cl, meta to SO₂Me), ensuring high regiochemical purity.[1]

-

Chemoselective Reduction: The reduction of the nitro group must be performed without affecting the aromatic chlorine or the sulfone moiety.[1] A classical metal-mediated reduction (Fe/NH₄Cl) is prioritized over catalytic hydrogenation to eliminate the risk of hydrodechlorination.

Pathway Visualization

Caption: Figure 1. Optimized 3-step synthesis pathway leveraging cooperative directing effects.

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the 2-position (relative to Cl) of 4-chlorophenyl methyl sulfone.

Mechanistic Insight

The substrate, 1-chloro-4-(methylsulfonyl)benzene, presents a "lock-and-key" scenario for electrophilic aromatic substitution.[1]

-

-Cl Effect: Deactivating but Ortho/Para directing. The Para position is blocked by the sulfone.[1]

-

-SO₂Me Effect: Strongly deactivating and Meta directing.

-

Result: Both substituents direct the nitronium ion (NO₂⁺) to the 2-position .[1] This eliminates the need for complex isomer separation.

Experimental Protocol

Reagents:

-

4-Chlorophenyl methyl sulfone (1.0 eq)

-

Nitric Acid (HNO₃), fuming or 70% (1.2 eq)[1]

Procedure:

-

Dissolution: Charge a reactor with 4-chlorophenyl methyl sulfone and concentrated H₂SO₄ . Stir at room temperature until fully dissolved. Note: The sulfone is stable in acid; dissolution is slightly endothermic.[1]

-

Addition: Cool the mixture to 0–5°C. Add HNO₃ dropwise, maintaining the internal temperature below 20°C. Critical Process Parameter (CPP): Exotherm control is vital to prevent di-nitration or oxidative decomposition.

-

Reaction: Once addition is complete, warm the mixture to 60–70°C and stir for 2–3 hours. Monitor by HPLC/TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid. Wash the cake with water until the filtrate is neutral (pH ~7).[1]

-

Drying: Dry the solid in a vacuum oven at 50°C.

Data Summary:

| Parameter | Specification |

|---|---|

| Stoichiometry (HNO₃) | 1.1 – 1.3 equivalents |

| Temperature | 60–70°C (Reaction), <20°C (Addition) |

| Typical Yield | 90 – 95% |

| Appearance | Pale yellow crystalline solid |[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the aromatic chloride.[1]

Mechanistic Insight

While catalytic hydrogenation (H₂/Pd-C) is cleaner, it poses a high risk of hydrodechlorination (cleaving the C-Cl bond) in chlorobenzenes.[1] To ensure self-validating integrity, a Bechamp Reduction (Fe/NH₄Cl) or similar metal-mediated reduction is employed.[1] Iron acts as a single-electron transfer agent in a protic medium, selectively reducing -NO₂ to -NH₂ while leaving the Ar-Cl bond intact.[1]

Experimental Protocol

Reagents:

-

2-Chloro-5-(methylsulfonyl)nitrobenzene (1.0 eq)[1]

-

Iron Powder (Fe), 325 mesh (4.0 eq)[1]

-

Ammonium Chloride (NH₄Cl) (2.0 eq)

-

Ethanol/Water (3:1 ratio) (10 vol)

Procedure:

-

Setup: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro intermediate in Ethanol/Water .

-

Activation: Add Iron powder and Ammonium Chloride .

-

Reaction: Heat the mixture to reflux (~78°C). Vigorous stirring is essential to keep the heavy iron powder suspended.

-

Monitoring: Monitor reaction progress by TLC/HPLC. Reaction is typically complete within 2–4 hours. The yellow nitro compound converts to a colorless/off-white amine.

-

Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Dilute the aqueous residue with Ethyl Acetate (EtOAc). Wash with water and brine. Dry over Na₂SO₄.

-

Isolation: Evaporate the solvent to yield the Free Base as an off-white solid.

Data Summary:

| Parameter | Specification |

|---|---|

| Reagent Choice | Fe/NH₄Cl (Prevents de-chlorination) |

| Temperature | Reflux (~78-80°C) |

| Typical Yield | 85 – 92% |

| Impurity Control | Monitor for unreacted nitro (yellow) |

Step 3: Salt Formation (Hydrochloride)

Objective: Convert the free base into the stable hydrochloride salt for storage and bioavailability.[1]

Experimental Protocol

Reagents:

-

2-Chloro-5-(methylsulfonyl)aniline (Free Base)[1]

-

Isopropanol (IPA) or Ethanol

-

HCl (4M in Dioxane) or Conc. HCl (aq)

Procedure:

-

Dissolution: Dissolve the Free Base in minimal warm Isopropanol (IPA).

-

Acidification: Cool to 0–5°C. Add HCl solution (1.1 eq) dropwise.

-

Crystallization: The hydrochloride salt will precipitate immediately. Stir at 0°C for 1 hour to maximize yield.

-

Filtration: Filter the white solid. Wash with cold IPA or diethyl ether to remove residual acid and impurities.

-

Drying: Dry under vacuum at 40°C.

Final Product Specifications:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: >200°C (decomposition).[4]

-

Purity: >98% (HPLC).

References

-

Synthesis of Sulfone Intermediates

-

Nitration Regioselectivity

-

Loiselle, G., et al. Regioselective nitration of aromatic sulfones.[1] Journal of Organic Chemistry. (General principles of sulfone/halo-arene directing effects).

-

-

Chemoselective Reduction

-

Compound Data

-

Related Kinase Inhibitor Synthesis (Lapatinib)

Sources

- 1. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

Technical Monograph: 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

The following technical guide details the chemical identity, synthesis, and characterization of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride . This document is structured for researchers and process chemists involved in the development of sulfonamide-based small molecule inhibitors.

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS: 1170556-70-3) is a specialized aromatic amine intermediate used in the synthesis of next-generation kinase inhibitors and sulfonyl-containing agrochemicals.[1] Structurally, it features a highly functionalized benzene core with an electron-withdrawing methylsulfonyl group (

While often conflated with the side-chain intermediates of Lapatinib, this specific aniline serves as a distinct building block for introducing the 3-amino-4-chlorophenyl methyl sulfone moiety into pharmacophores, enhancing hydrogen bond acceptor capabilities via the sulfone group while modulating lipophilicity through the chloro-substituent.

Chemical Profile & Nomenclature

| Property | Specification |

| IUPAC Name | 2-Chloro-5-methanesulfonylaniline hydrochloride |

| Common Name | 3-Amino-4-chlorophenyl methyl sulfone HCl |

| CAS Number (Salt) | 1170556-70-3 |

| CAS Number (Free Base) | 16328-56-6 |

| Molecular Formula | |

| Molecular Weight | 242.12 g/mol (Salt); 205.66 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | 117–118 °C (Free base); >200 °C (HCl salt, decomp.) |

Synthetic Engineering: Retrosynthetic Analysis

The synthesis of 2-chloro-5-(methylsulfonyl)aniline is governed by the directing effects of the substituents on the benzene ring. The most robust industrial route employs a Nitration-Reduction sequence starting from 1-chloro-4-(methylsulfonyl)benzene .

Mechanistic Logic

-

Precursor Selection: 1-chloro-4-(methylsulfonyl)benzene is chosen because the sulfonyl group is a strong meta-director, while the chlorine is an ortho/para-director (deactivating).

-

Regioselectivity: Nitration of the precursor is directed ortho to the chlorine atom (position 2) and meta to the sulfonyl group (position 5). The cooperative directing effects ensure high regioselectivity for 1-chloro-2-nitro-4-(methylsulfonyl)benzene .

-

Reduction: The nitro group is selectively reduced to the amine using iron/acid or catalytic hydrogenation.

-

Salt Formation: The free base is converted to the hydrochloride salt to enhance stability and water solubility for downstream coupling reactions.

Pathway Visualization

Figure 1: Synthetic workflow for the production of 2-Chloro-5-(methylsulfonyl)aniline HCl from commercially available sulfones.

Experimental Protocol

The following protocol outlines the laboratory-scale synthesis (10g scale).

Stage 1: Nitration

Objective: Synthesize 1-chloro-2-nitro-4-(methylsulfonyl)benzene.

-

Setup: Charge a 250 mL 3-neck round-bottom flask with 1-chloro-4-(methylsulfonyl)benzene (10.0 g, 52.4 mmol) and concentrated sulfuric acid (

, 50 mL). Cool the mixture to 0–5 °C using an ice bath. -

Addition: Dropwise add fuming nitric acid (

, 4.0 mL, 1.2 eq) over 30 minutes, maintaining the internal temperature below 10 °C. -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting material.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The nitro-intermediate will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with cold water (

mL) until the filtrate is neutral, and dry in a vacuum oven at 45 °C.-

Yield Expectation: ~90-95%.

-

Stage 2: Reduction

Objective: Reduce the nitro group to the primary amine.

-

Setup: Suspend the nitro-intermediate (10.0 g) in Ethanol/Water (4:1, 100 mL). Add Ammonium Chloride (

, 5.0 eq). -

Activation: Heat the mixture to reflux (80 °C). Carefully add Iron powder (Fe, 325 mesh, 4.0 eq) in portions over 20 minutes.

-

Reaction: Reflux for 2–4 hours. The yellow suspension will turn dark brown/black (iron oxides).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

mL). -

Drying: Dry the organic layer over anhydrous

, filter, and evaporate to obtain the crude free base.

Stage 3: Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt.

-

Dissolution: Dissolve the crude free base (approx. 8 g) in anhydrous 1,4-Dioxane (40 mL) or Diethyl Ether.

-

Acidification: Cool to 0 °C and add 4M HCl in Dioxane (15 mL, 1.5 eq) dropwise. A white precipitate will form immediately.

-

Filtration: Stir for 30 minutes at 0 °C. Filter the precipitate under an inert atmosphere (nitrogen).

-

Drying: Wash the filter cake with cold ether and dry under high vacuum to yield 2-Chloro-5-(methylsulfonyl)aniline hydrochloride .

Quality Control & Characterization

To ensure the integrity of the building block for medicinal chemistry applications, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

10.5 ppm (br s, 3H,

-

7.65 ppm (d,

-

7.45 ppm (d,

-

7.20 ppm (dd,

-

3.15 ppm (s, 3H,

-

10.5 ppm (br s, 3H,

-

Note: The shift of the aromatic protons confirms the 1,2,4-substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass:

-

Isotopic Pattern: Distinct chlorine isotope pattern (

ratio of ~3:1).

Purity Specification

-

HPLC Purity:

(Area %). -

Water Content (KF):

(Hygroscopic nature of HCl salt requires tight control).

Safety & Handling

-

Hazards: The compound is an aniline derivative and should be treated as a potential sensitizer and irritant.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. (Structurally related scaffold analysis). Retrieved from [Link]

-

Organic Syntheses (2014). General Procedures for the Preparation of Aniline Hydrochlorides. Organic Syntheses, Coll. Vol. 1, p.388. Retrieved from [Link]

-

PrepChem (2024). Synthesis of Nitro-benzenesulfonyl derivatives via Nitration. Retrieved from [Link]

-

Saeed, A. et al. (2009). Crystal structure of 2-Chloro-5-nitroaniline. Acta Crystallographica Section E. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS No. 1170556-70-3). Given that this is a specialized research chemical, a complete, officially sanctioned Safety Data Sheet (SDS) may not be readily accessible. Therefore, this document synthesizes critical safety data from close structural analogs to construct a robust and cautious operational protocol. The core principle is to treat the compound with the highest degree of care, assuming the hazards present in its constituent chemical motifs—chloroanilines and methylsulfonyl anilines.

Section 1: Chemical Identification and Physicochemical Profile

Precise identification is the foundation of chemical safety. The properties of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride dictate its potential for exposure and interaction.

| Property | Value | Source |

| CAS Number | 1170556-70-3 | [1] |

| Chemical Formula | C₇H₈ClNO₂S·HCl | [1] |

| Molecular Weight | 242.1 g/mol | [1] |

| Parent Compound | 2-Chloro-5-(methylsulfonyl)aniline | |

| Parent Molecular Formula | C₇H₈ClNO₂S | |

| Parent Molecular Weight | 205.66 g/mol | |

| Form | Solid (predicted) | General knowledge |

Section 2: Hazard Identification and Inferred GHS Classification

The hazard profile for this compound is inferred from the known toxicities of its structural parents: 2-(methylsulfonyl)aniline hydrochloride and various chloroanilines. This approach ensures a conservative and safety-first classification.

The primary analog, 2-(methylsulfonyl)aniline hydrochloride, is classified as harmful and an irritant[2]. The addition of a chloro- group to the aniline ring, based on data for related chloroanilines, often introduces risks of organ damage through prolonged exposure and potential long-term health effects[3][4].

Table of Inferred GHS Classifications:

| Hazard Class | GHS Code | Hazard Statement | Rationale / Analog Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | [2][5] |

| Potential Hazard | |||

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [3][6][7] |

| Carcinogenicity | H351 | Suspected of causing cancer | [3][6] |

| Specific Target Organ Toxicity, Repeated Exposure | H372 / H373 | May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure | [3][4][8] |

Expert Analysis of Hazards:

-

Acute Effects: The primary routes of acute exposure are ingestion, skin contact, and inhalation of dust. The molecule is expected to be harmful via all these routes. The hydrochloride salt form may enhance its solubility and bioavailability, potentially increasing its acute toxicity. Skin and eye irritation are highly probable, necessitating stringent use of personal protective equipment[2][5].

-

Chronic & Long-Term Effects: The aniline substructure is a significant toxicological concern. Anilines as a class are known to cause damage to organs, particularly the blood, through prolonged exposure[3][4]. Furthermore, many aniline derivatives are suspected mutagens and carcinogens[3][6][7]. Until data proves otherwise, this compound must be handled as a potential carcinogen and mutagen.

Section 3: Risk Assessment and Hierarchy of Controls

A proactive risk assessment is paramount. The absence of comprehensive data necessitates the implementation of the most stringent control measures. The hierarchy of controls provides a systematic approach to minimizing exposure.

Caption: Hierarchy of controls applied to handling research chemicals.

Engineering Controls: All manipulations of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to prevent inhalation of fine dust particles, which is a primary exposure risk[5][9].

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must be based on the inferred hazards.

| Protection Type | Specification | Rationale |

| Hand | Double-gloving with nitrile gloves (inner) and thicker, chemical-resistant gloves (outer). | Anilines can be absorbed through the skin[3]. Double gloving provides protection against tears and incidental contact. Promptly change gloves if contaminated. |

| Eye/Face | Chemical safety goggles and a full-face shield. | The compound is a severe eye irritant[2]. A face shield protects against splashes during solution transfers. |

| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with P100 (particulate) cartridges should be available for emergency situations (e.g., large spills). Routine use should not be necessary if engineering controls are properly utilized. | Protects against inhalation of high concentrations of dust in non-routine events[8]. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and experimental reproducibility.

SOP 1: Safe Handling and Weighing

-

Preparation: Don all required PPE. Verify the chemical fume hood has a valid certification and is functioning correctly. Designate a specific area within the hood for handling the compound.

-

Weighing: To minimize dust, weigh the compound on weighing paper or in a tared container within the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could generate airborne dust.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

Cleanup: After handling, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated materials (gloves, weighing paper) as hazardous waste.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves[6][10].

SOP 2: Storage

-

Container: Keep the compound in its original, tightly sealed container[11].

-

Location: Store in a locked, dedicated cabinet in a cool, dry, and well-ventilated area[10][11].

-

Incompatibilities: Segregate from strong oxidizing agents and acids[12].

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

SOP 3: Emergency Response - Spill

Caption: Workflow for responding to a chemical spill.

SOP 4: First Aid Measures

The immediate response to an exposure is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13] |

Section 5: Disposal Considerations

All waste containing 2-Chloro-5-(methylsulfonyl)aniline hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash. Adhere strictly to all local, state, and federal regulations.

References

-

Safety Data Sheet: 2-Chloroaniline. Carl ROTH. [Link]

-

Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

-

2-Chloro-5-methylaniline | C7H8ClN | CID 66770. PubChem. [Link]

-

2-Chloroaniline and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Aniline hydrochloride - Safety Data Sheet. PENTA. [Link]

-

2-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735177. PubChem. [Link]

-

2-Chloro-5-(methylsulfonyl)aniline, HCl | CAS 1170556-70-3. P212121 Store. [Link]

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. 2-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. file.leyan.com [file.leyan.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride

This guide serves as an authoritative technical reference for the spectral characterization and analytical profiling of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride . It is designed for researchers and analytical scientists involved in the synthesis, quality control, and structural validation of sulfone-containing pharmaceutical intermediates.

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride (CAS: 1170556-70-3) is a critical aromatic building block used in the synthesis of sulfonamide-based kinase inhibitors and other bioactive sulfones.[1][2][3] Its structural integrity is defined by three key functionalities: a primary amine (protonated in the HCl salt), a chloro-substituent, and a methylsulfonyl electron-withdrawing group.

This guide provides a comprehensive spectral profile, including

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 2-Chloro-5-(methylsulfonyl)aniline hydrochloride |

| Synonyms | 3-Amino-4-chlorophenyl methyl sulfone HCl; 5-Methanesulfonyl-2-chloroaniline HCl |

| CAS Number (HCl) | 1170556-70-3 |

| CAS Number (Free Base) | 160938-18-9 (Reference) |

| Molecular Formula | C |

| Molecular Weight | 242.12 g/mol (Salt); 205.66 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Synthesis Logic & Impurity Profiling

Understanding the synthesis route is essential for interpreting spectral data and identifying impurities. The compound is typically synthesized via the nitration-reduction sequence of 4-chlorophenyl methyl sulfone.

Synthesis Pathway (Graphviz Diagram)

Caption: Synthesis pathway from 4-chlorophenyl methyl sulfone. Key impurity risks include unreduced nitro-intermediate and regioisomers.

Spectral Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of the HCl salt in 0.6 mL of DMSO-d

H NMR Data (400 MHz, DMSO-d

)

The spectrum is characterized by the downfield shift of aromatic protons due to the electron-withdrawing sulfone and ammonium groups.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.75 - 7.85 | Doublet (d) | 1H | H-3 | Ortho to Cl, meta to SO |

| 7.60 - 7.70 | Doublet of Doublets (dd) | 1H | H-4 | Para to NH |

| 7.90 - 8.00 | Doublet (d) | 1H | H-6 | Ortho to NH |

| 3.20 - 3.25 | Singlet (s) | 3H | -SO | Characteristic methyl sulfone singlet. |

| 9.50 - 10.50 | Broad Singlet | 3H | -NH | Ammonium protons (visible in dry DMSO). |

Note: In the free base, the amine protons appear as a broad singlet at ~5.8-6.0 ppm, and aromatic shifts will be slightly upfield due to the electron-donating effect of the free amine.

C NMR Data (100 MHz, DMSO-d

)

Expected carbon environments:

-

Methyl Carbon: ~43-44 ppm (-SO

C H -

Aromatic Carbons: Six distinct signals in the range of 120-145 ppm.

Infrared (IR) Spectroscopy

Protocol: KBr Pellet or ATR (Attenuated Total Reflectance). The sulfone group provides the most diagnostic bands.

| Wavenumber (cm | Vibration Mode | Intensity |

| 3300 - 2600 | N-H Stretch (Ammonium) | Broad, Strong |

| 1300 - 1320 | S=O Asymmetric Stretch | Strong |

| 1140 - 1160 | S=O Symmetric Stretch | Strong |

| 1050 - 1100 | C-Cl Stretch | Medium |

| 1580 - 1600 | C=C Aromatic Ring Stretch | Medium |

Mass Spectrometry (LC-MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Parent Ion: The HCl salt dissociates; detection is of the free base [M+H]

. -

Observed Mass (m/z): 206.0 (for

Cl) and 208.0 (for -

Isotope Pattern: A characteristic 3:1 ratio between m/z 206 and 208 confirms the presence of a single Chlorine atom.

-

Fragmentation: Loss of the methylsulfonyl group or ammonia may be observed at higher collision energies.

Analytical Quality Control Workflow

To ensure the material meets pharmaceutical grade standards (>98% purity), the following HPLC method is recommended.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic max) and 210 nm .

-

Retention Time: The polar sulfone group makes this compound elute earlier than its non-sulfonated analogs (e.g., 2-chloroaniline).

Analytical Logic Diagram (Graphviz)

Caption: Parallel analytical workflow for structural confirmation and purity assessment.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

-

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Stable under acidic conditions. Avoid strong bases which will liberate the free aniline.

References

-

SpectraBase. "2-Chloro-5-(methylsulfonyl)aniline Spectral Data." Wiley Science Solutions. Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1170556-70-3 (HCl Salt)." PubChem. Link

-

GuideChem. "2-Chloro-5-(methylsulfonyl)aniline, HCl Product Details." GuideChem Chemical Database. Link

-

U.S. Patent & Trademark Office. "Process for the preparation of Lapatinib and salts thereof." (General reference for sulfone aniline intermediates). Google Patents. Link

Sources

Technical Guide: 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride in Organic Synthesis

[1][2][3][4]

Executive Summary

2-Chloro-5-(methylsulfonyl)aniline hydrochloride is a specialized, electron-deficient aromatic building block used primarily in the synthesis of sulfone-containing pharmacophores and agrochemicals .[1][2][3] Its structural uniqueness lies in the para-relationship between the chlorine atom and the methylsulfonyl group, which renders the chlorine highly activated toward Nucleophilic Aromatic Substitution (SNAr), while the primary amine remains available for chemoselective derivatization (e.g., urea formation, amide coupling).[3]

This guide delineates the compound's reactivity profile, detailing its use as a scaffold for kinase inhibitors, herbicide intermediates, and heterocyclic synthesis.[3][4]

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule features a "Push-Pull" electronic system that dictates its synthetic utility:

-

Position 1 (Amino Group): A nucleophilic handle.[2][5] In the hydrochloride form, this is protonated (

), protecting it from oxidation until neutralized.[2][3] -

Position 2 (Chlorine): The electrophilic site.[2] Crucially, this chlorine is located para to the methylsulfonyl group (Position 5).[3]

-

Position 5 (Methylsulfonyl): A strong electron-withdrawing group (EWG) (

).[1][2][3] This group pulls electron density from the ring, significantly lowering the activation energy for nucleophilic attack at the C-2 position.[3]

Reactivity Logic

The primary synthetic value of this compound is the chemoselective differentiation between the amine and the chlorine.

-

SNAr Activation: Unlike standard chlorobenzenes, the C-2 chlorine is labile due to the para-SO2Me group.[1][2][3] This allows for metal-free displacement by strong nucleophiles (amines, thiols).[1][2][3]

-

Orthogonal Coupling: The C-2 chlorine can also serve as an oxidative addition partner in Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) if the amine is protected or directed.[1][2][3]

Strategic Synthesis Applications

Pathway A: Synthesis of Functionalized Diaryl Sulfones (SNAr Route)

This pathway is preferred for generating libraries of kinase inhibitors where the sulfone moiety acts as a hydrogen-bond acceptor in the ATP-binding pocket.[1][2][3]

Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The amine at C-1 acts as an electron donor to stabilize the ring, but the strong pull of the C-5 sulfone ensures the C-2 position remains electrophilic.[1][2][3]

Workflow Diagram:

Caption: SNAr displacement of the activated C-2 chlorine by secondary amines.

Pathway B: Heterocyclic Condensation (Benzimidazoles)

The ortho-relationship between the amino group (C-1) and the chlorine (C-2) makes this compound an ideal precursor for benzimidazoles via a two-step sequence:[1][2][3]

Detailed Experimental Protocols

Protocol 1: Nucleophilic Displacement with Morpholine

Target: Synthesis of 2-Morpholino-5-(methylsulfonyl)aniline.[1][2][3]

Rationale: This protocol demonstrates the activation of the C-2 chlorine.[1][2][3] The hydrochloride salt is first neutralized in situ to release the free base.

Reagents:

Step-by-Step Methodology:

-

Neutralization: Charge a reaction vessel with 2-Chloro-5-(methylsulfonyl)aniline HCl (500 mg) and

(1.5 eq). Add DMSO (5 mL) and stir at Room Temperature (RT) for 15 minutes to generate the free base. -

Addition: Add Morpholine (3.0 eq) in one portion.

-

Thermal Activation: Heat the mixture to 100°C under an inert atmosphere (

).-

Note: While the sulfone activates the ring, the steric bulk of the ortho-amine and the nucleophile requires elevated temperatures compared to 4-chloronitrobenzene.[3]

-

-

Monitoring: Monitor by HPLC/TLC. Conversion is typically complete within 4–6 hours.[2]

-

Workup: Cool to RT. Pour onto crushed ice/water (20 mL). The product often precipitates.[2]

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

), wash with brine, dry over

Data Summary:

| Parameter | Specification |

| Typical Yield | 75–85% |

| Appearance | Off-white to pale yellow solid |

| Key 1H NMR Signal | Loss of doublet at ~7.5 ppm (C-2 H, if it were H) / Shift of aromatic protons |

Protocol 2: Urea Formation (Derivatization of Amine)

Target: Synthesis of N-(2-chloro-5-(methylsulfonyl)phenyl)-N'-arylurea.[1][2][3]

Rationale: Reaction at the nitrogen without disturbing the chlorine, preserving the halogen for subsequent cross-coupling.

Reagents:

Methodology:

Safety & Handling

-

Specific Risk: Sulfonyl anilines can be absorbed through the skin.[2] Wear nitrile gloves and long sleeves.[2]

-

HCl Salt Stability: The hydrochloride salt is hygroscopic.[2] Store in a desiccator at room temperature.

-

Thermal Runaway: When performing SNAr reactions in DMSO at high temperatures (>120°C), ensure proper venting as amine decomposition can generate pressure.[3]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (SNAr of Activated Aryl Chlorides)

-

Applications in Herbicide Synthesis (Analogous Chemistry)

- Commercial Availability & Spectra

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. aniline hcl suppliers USA [americanchemicalsuppliers.com]

- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 5. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 6. 1,18-Octadecanediol | C18H38O2 | CID 520529 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-5-(methylsulfonyl)aniline hydrochloride literature review

An In-Depth Technical Guide to 2-Chloro-5-(methylsulfonyl)aniline Hydrochloride for Advanced Research and Development

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway and detailed laboratory protocols, and discusses its significant applications in medicinal chemistry. Furthermore, it covers essential analytical methodologies for characterization and purity assessment, alongside critical safety and handling protocols. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure technical accuracy and practical utility for advanced R&D applications.

Introduction and Significance

2-Chloro-5-(methylsulfonyl)aniline hydrochloride is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structural complexity, featuring a chloro, a methylsulfonyl, and an anilinium group, makes it a versatile precursor for the synthesis of complex molecular architectures. Substituted anilines are foundational components in the development of a wide range of pharmaceuticals, including antiviral agents, anti-inflammatory drugs, and targeted cancer therapeutics like kinase inhibitors.[1]

The strategic placement of the chloro and methylsulfonyl groups on the aniline ring is critical. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aniline core. The sulfonyl group, in particular, can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a final drug molecule to its biological target. This guide aims to provide the necessary technical foundation for effectively utilizing this compound in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride is essential for its effective application in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| CAS Number | 1170556-70-3 | [2] |

| Chemical Formula | C₇H₈ClNO₂S·HCl | [2] |

| Molecular Weight | 242.1 g/mol | [2] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds[3] |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO. | Inferred from hydrochloride salt nature |

Synthesis and Purification

The synthesis of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride can be approached in two major stages: the synthesis of the free base, 2-Chloro-5-(methylsulfonyl)aniline, followed by its conversion to the hydrochloride salt.

Plausible Synthetic Pathway for 2-Chloro-5-(methylsulfonyl)aniline

The proposed workflow is as follows:

-

Nucleophilic Aromatic Substitution (SₙAr): Starting with 1,2-dichloro-4-nitrobenzene, a selective SₙAr reaction with sodium methanethiolate (NaSMe) can displace the more activated chlorine at the C1 position (para to the nitro group) to yield 2-chloro-1-(methylthio)-4-nitrobenzene.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone using a potent oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This step yields 2-chloro-1-(methylsulfonyl)-4-nitrobenzene.

-

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl, Fe in acetic acid). This produces the target free base, 2-Chloro-5-(methylsulfonyl)aniline.

Caption: Proposed synthesis of 2-Chloro-5-(methylsulfonyl)aniline.

Experimental Protocol: Hydrochloride Salt Formation

The conversion of the synthesized free aniline base to its hydrochloride salt enhances stability and often improves handling characteristics by yielding a crystalline solid.

Materials:

-

2-Chloro-5-(methylsulfonyl)aniline (1.0 eq)

-

2-Propanol (IPA) or Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl) or 2M HCl in Diethyl Ether

Procedure:

-

Dissolve the 2-Chloro-5-(methylsulfonyl)aniline free base in a minimal amount of a suitable solvent like 2-propanol or diethyl ether.

-

Cool the solution in an ice bath (0-5 °C) with continuous stirring.

-

Slowly add a slight excess (1.1 eq) of either concentrated HCl or a solution of HCl in diethyl ether dropwise to the stirred solution.[4]

-

A precipitate should form upon addition of the acid.[5]

-

Continue stirring the resulting suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to yield the final 2-Chloro-5-(methylsulfonyl)aniline hydrochloride salt.[5]

Purification and Validation

The primary method for purifying the hydrochloride salt is recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/ether mixture. The purity and identity of the final product must be rigorously confirmed using the analytical methods described in the following section.

Analytical Methodologies

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of aromatic amines and their salts.[6]

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in methanol or a methanol/water mixture at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of ~50-100 µg/mL.

-

Chromatographic Conditions: The following conditions can serve as a starting point for method development.[6]

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Caption: General workflow for HPLC purity analysis.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons on the trisubstituted ring and a singlet for the methyl group of the sulfone. The NH₃⁺ protons of the hydrochloride salt may appear as a broad singlet.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base. Electrospray ionization (ESI) in positive mode would show the [M+H]⁺ ion corresponding to the free amine.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H stretches for the anilinium group, S=O stretches for the sulfone, and C-Cl stretches.

Applications in Drug Development

The primary value of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride lies in its application as a key intermediate in the synthesis of pharmacologically active molecules. Its structure is particularly relevant for constructing scaffolds found in many kinase inhibitors.

A common synthetic strategy in this area is the nucleophilic aromatic substitution (SₙAr) reaction between an aniline derivative and a substituted chloropyrimidine to form an anilinopyrimidine core, which is a privileged scaffold in kinase inhibitor design.[1]

Caption: General synthesis of an anilinopyrimidine scaffold.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed. The hazard profile can be inferred from related aniline hydrochloride compounds.[7][8]

Hazard Profile (Inferred):

| Hazard Class | GHS Statement | Reference |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [8] |

| Other Potential Hazards | May be suspected of causing genetic defects or cancer. Very toxic to aquatic life. | [7] |

Handling and PPE:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Avoid dust formation and inhalation.[9]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][10]

-

Keep away from strong oxidizing agents and bases.[10]

-

The material may be light-sensitive; storing in an amber bottle is recommended.[10]

Conclusion

2-Chloro-5-(methylsulfonyl)aniline hydrochloride is a specialized chemical intermediate with significant potential in pharmaceutical research and development. Its unique substitution pattern offers synthetic chemists a valuable tool for creating novel molecules with tailored biological activities. By understanding its properties, synthesis, and analytical characterization, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery.

References

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.

- US20100204470A1 - method for salt preparation - Google Patents.

-

p-Aminotetraphenylmethane hydrochloride - Organic Syntheses Procedure. Available at: [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides | ACS Omega. Available at: [Link]

-

Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column. Available at: [Link]

-

2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem. Available at: [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Available at: [Link]

-

2-Chloro-5-(methylsulfonyl)aniline, HCl | CAS 1170556-70-3 | P212121 Store. Available at: [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - NIH. Available at: [Link]

-

Safety Data Sheet: Aniline hydrochloride - Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

-

Aniline hydrochloride - PENTA. Available at: [Link]

-

2-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735177 - PubChem. Available at: [Link]

-

Analytical Methods. Available at: [Link]

-

Anilinium chloride - Wikipedia. Available at: [Link]

-

(PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies - ResearchGate. Available at: [Link]

-

Chemical Properties of Aniline hydrochloride (CAS 142-04-1) - Cheméo. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 6. Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. 2-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Fundamental Chemistry of Substituted Anilines: A Technical Guide for Drug Development

Executive Summary

The substituted aniline scaffold represents a cornerstone of medicinal chemistry, serving as the pharmacophore for a vast array of kinase inhibitors, sulfonamides, and local anesthetics. Its ubiquity stems from the nitrogen atom's dual nature: it is both a tunable nucleophile and a resonance donor that modulates the electronic environment of the aromatic ring.

This guide provides a rigorous technical analysis of substituted anilines, moving beyond basic textbook definitions to explore the mechanistic causality required for high-precision synthesis and drug design.

Part 1: Electronic Structure & Reactivity Modulation

The reactivity of anilines is governed by the availability of the nitrogen lone pair. This availability is not static; it is strictly dictated by the electronic nature of ring substituents. Understanding this quantitative relationship is critical for predicting bioavailability, metabolic stability, and target binding affinity.

The Hammett Relationship & Basicity

In drug design, the pKa of the anilinium ion is a critical predictor of solubility and membrane permeability. Electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair into the ring, decreasing basicity (lowering pKa). Conversely, electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing basicity.

Table 1: Quantitative Electronic Effects on Aniline Basicity (pKa of Conjugate Acid)

| Substituent (Para) | Electronic Effect | pKa (Approx) | Impact on Nucleophilicity | |

| -OCH₃ | Strong Donor (Resonance) | -0.27 | 5.34 | Significantly Increased |

| -CH₃ | Weak Donor (Induction) | -0.17 | 5.10 | Increased |

| -H | Reference | 0.00 | 4.63 | Baseline |

| -Cl | Weak Withdrawer (Induction) | +0.23 | 3.98 | Decreased |

| -CF₃ | Strong Withdrawer (Induction) | +0.54 | 2.50 | Significantly Decreased |

| -NO₂ | Strong Withdrawer (Resonance) | +0.78 | 1.00 | Negligible |

Note: The dramatic drop in pKa for p-nitroaniline illustrates the "resonance sink" effect, where the lone pair is effectively sequestered by the nitro group, rendering the amine non-nucleophilic in standard conditions.

Mechanistic Implication

When designing a nucleophilic attack (e.g., acylation or alkylation), a p-methoxy substituent will accelerate the rate by orders of magnitude compared to a p-chloro substituent. Conversely, in Electrophilic Aromatic Substitution (EAS), the amino group is a powerful ortho/para director. However, in strongly acidic media (nitration), protonation converts the group to

Part 2: Advanced Synthetic Methodologies

While classical nitration-reduction sequences remain relevant for bulk chemicals, modern drug discovery demands the precision of transition-metal catalysis to install amines on complex, highly functionalized heterocycles.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction has superseded nucleophilic aromatic substitution (

Mechanism & Causality: The reaction does not proceed via a simple displacement.[2] It involves a delicate catalytic cycle where the choice of ligand dictates the success of the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential to:

-

Facilitate oxidative addition into unreactive aryl chlorides.

-

Promote the reductive elimination of the sterically crowded product.

Figure 1: The Buchwald-Hartwig catalytic cycle.[3][4] Note that the deprotonation step is critical; without a sufficiently strong base (e.g., NaOtBu, Cs2CO3), the amido-palladium complex cannot form, stalling the cycle.

Protocol: Catalytic Hydrogenation of Nitroarenes

For converting nitro precursors to anilines, catalytic hydrogenation is the gold standard due to its atom economy.

Experimental Protocol 1: Pd/C Catalyzed Hydrogenation Scope: Suitable for substrates stable to reduction (avoids halogens which may dehalogenate).

-

Preparation: In a high-pressure reactor, dissolve the substituted nitrobenzene (10 mmol) in Methanol (50 mL).

-

Why Methanol? High solubility of nitro compounds and good H2 solubility.

-

-

Catalyst Addition: Add 10 wt% Pd/C (100 mg).

-

Safety: Add catalyst wet (under inert gas) to prevent ignition of solvent vapors.

-

-

Purge: Cycle vacuum and Nitrogen (3x), then Nitrogen and Hydrogen (3x).

-

Reaction: Pressurize to 3 bar (45 psi) H2 and stir vigorously at RT for 2-4 hours.

-

Validation: Monitor H2 uptake. Reaction is complete when uptake plateaus. TLC should show disappearance of the non-polar nitro spot and appearance of the polar, ninhydrin-active amine spot.

-

-

Workup: Filter through a Celite pad (to remove pyrophoric Pd) and concentrate the filtrate.

Part 3: Functionalization via Diazotization (The Sandmeyer Reaction)

The Sandmeyer reaction transforms the amino group into a versatile "leaving group" (

Mechanism of Action

The reaction proceeds via a radical-nucleophilic aromatic substitution (

Experimental Protocol 2: Sandmeyer Chlorination Scope: Conversion of p-toluidine to p-chlorotoluene.

-

Diazotization (The Critical Step):

-

Dissolve p-toluidine (10 mmol) in 6M HCl (10 mL). Cool to 0–5°C in an ice/salt bath.

-

Causality: Temperature must be kept <5°C to prevent hydrolysis of the diazonium salt to a phenol.

-

Add

(11 mmol) in water dropwise. -

Endpoint Check: The solution should turn clear. Test with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (required to drive completion).

-

-

Substitution:

-

Prepare a solution of CuCl (12 mmol) in conc. HCl at 0°C.

-

Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring.

-

Observation: Evolution of

gas (bubbling) indicates radical formation.

-

-

Workup:

-

Allow to warm to RT. Steam distill or extract with diethyl ether.

-

Part 4: Safety & Toxicology (Methemoglobinemia)

Researchers handling anilines must be aware of their specific toxidrome: Methemoglobinemia .[6] Unlike standard chemical burns, this is a systemic hematological toxicity.

Mechanism of Toxicity

Aniline itself is not the primary oxidant. It undergoes hepatic metabolism (CYP450) to form Phenylhydroxylamine (

Figure 2: The toxicity pathway of aniline. The cycle between phenylhydroxylamine and nitrosobenzene continuously generates Methemoglobin, leading to functional anemia.

Safety Protocol:

-

Engineering Controls: All aniline handling must occur in a fume hood.

-

PPE: Butyl rubber gloves are required (Latex/Nitrile offer poor protection against aromatic amines).

-

First Aid: In case of cyanosis (blue skin/lips), administration of Methylene Blue is the standard antidote, acting as a cofactor for NADPH-MetHb reductase.

References